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Compound of Interest |

Compound Name: Bis(chloromethyl) sulfide
CAS No.: 3592-44-7
Cat. No.: B1269788

Executive Summary

Bis(chloromethyl) sulfide (BCMS), with the CAS registry number 3592-44-7, is a symmetrical
thioether characterized by the formula

. While structurally related to the chemical warfare agent Sulfur Mustard (Bis(2-chloroethyl)
sulfide) and the carcinogen Bis(chloromethyl) ether (BCME), BCMS possesses distinct
physicochemical and spectral properties.

This guide provides a rigorous technical framework for the structural elucidation of BCMS. It is
designed for analytical chemists and toxicologists requiring definitive identification of this
compound, often encountered as a reactive impurity in chloromethylation processes or as a
breakdown product in environmental matrices.

Part 1: Molecular Architecture & Physicochemical

Properties
Structural Connectivity

BCMS belongs to the class of

-halo sulfides. Unlike Sulfur Mustard, where the chlorine is in the

-position (allowing for episulfonium ion formation), the chlorine atoms in BCMS are in the
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-position relative to the sulfur. This connectivity imparts high reactivity toward nucleophiles via
an

-like mechanism involving a sulfenium ion intermediate.

Molecular Geometry:
e Symmetry:

point group (symmetrical bent geometry).

e Bonding: The central sulfur atom is bonded to two chloromethyl (

) groups.

o Key Feature: The equivalent chemical environment of the two methylene groups is the
primary handle for NMR elucidation.

Physicochemical Data Table

The following data establishes the baseline for identification. Note the distinction from Sulfur
Mustard (HD).[1]

Bis(chloromethyl) sulfide Sulfur Mustard (HD)
Property

(BCMS) [Comparison]
CAS Number 3592-44-7 505-60-2
Formula
Molecular Weight 131.02 g/mol 159.08 g/mol
Structure
Boiling Point ~156 °C (Predicted) 217 °C
Density ~1.35 g/cm3 (Predicted) 1.27 g/lcm3
Soluble in
Solubility Soluble in organics; low in

water

, THF
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Part 2: Spectroscopic Fingerprinting & Elucidation
Mass Spectrometry (GC-MS)

Electron lonization (El) Mass Spectrometry is the gold standard for confirming BCMS due to its
unique fragmentation pattern driven by the labile C-Cl bond and the stabilizing effect of sulfur.

Fragmentation Logic:
e Molecular lon (

): The parent ion is observed at m/z 130 (assuming

).

 |sotope Pattern: Due to two chlorine atoms, the

cluster exhibits a characteristic 9:6:1 intensity ratio at m/z 130, 132, and 134.

o Base Peak (

): The most abundant ion is formed by the loss of a chlorine radical, generating the
resonance-stabilized cation

o m/z 95 (

o m/z 97 (

)

o Note: The intensity ratio of m/z 95:97 is roughly 3:1, reflecting the single remaining

chlorine atom.

Graphviz Diagram: Fragmentation Pathway The following diagram illustrates the ionization and
dissociation logic used to validate the structure.
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Base Peak (M - Cl) Fragment
m/z 95/ 97 m/z 47
- Cl+ (35/37) [CH2=S-CH2-Cl]+ [CH2=SH]+

Molecular lon (M+)

m/z 130/132 /134 Alpha Cleavage Fragment
[CI-CH2-S-CH2-ClI]+. m/z 49 / 51
[CH2CI+

Click to download full resolution via product page

Caption: Figure 1. EI-MS fragmentation pathway of Bis(chloromethyl) sulfide. The loss of Cle
to form m/z 95 is the diagnostic transition.

Nuclear Magnetic Resonance (NMR)

NMR provides definitive proof of the symmetrical connectivity.
Proton (
) NMR:
» Signal: A single singlet.
e Chemical Shift (
):4.80 — 5.00 ppm (in

).

o Causality: The methylene protons are deshielded by two electronegative atoms: the attached
Chlorine (

-effect) and the Sulfur (

-effect). The shift is significantly downfield compared to standard alkyl sulfides (~2.5 ppm)
due to the geminal chlorine.

 Integration: 4H (relative).
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Carbon (

) NMR:

e Signal: A single peak.
e Chemical Shift (

):44.0 — 48.0 ppm.

» Validation: The presence of only one carbon signal confirms the

symmetry. If the molecule were asymmetric (e.g., CI-CH2-S-CH3), two distinct carbon
signals would be observed.

Infrared Spectroscopy (FTIR)
e C-CI Stretch: Strong bands in the 600-800 cm~1 region.

e C-H Stretch: ~2950-3000 cm~1 (C-H on chloromethyl group).

Part 3: Analytical Protocol for Identification

This protocol outlines a self-validating workflow for detecting BCMS in a complex organic
matrix (e.g., reaction mixture or waste stream).

Sample Preparation

» Solvent Selection: Use Dichloromethane (DCM) or Hexane. Avoid protic solvents
(methanol/water) which may induce solvolysis of the reactive

-chloro groups.

» Extraction: Liquid-liquid extraction at neutral pH.
e Drying: Dry organic layer over anhydrous

to prevent hydrolysis.

GC-MS Method Parameters
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e Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.
e Carrier Gas: Helium at 1.0 mL/min (constant flow).

« Inlet: Splitless mode, 200 °C. (Keep inlet temperature moderate to prevent thermal
degradation).

e Oven Program:
o Hold 40 °C for 2 min.
o Ramp 10 °C/min to 200 °C.
o Hold 5 min.

e Detection: MS in Scan mode (m/z 35-200) for identification; SIM mode (m/z 95, 130, 132) for
guantitation.

Graphviz Diagram: Analytical Decision Tree

© 2026 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269788?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Unknown Sample

(Organic Matrix)

GC Separation
(DB-5MS Column)

l

MS Detection
(El Source)

Is M+ at m/z 130 present?
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Isotope Ratio 130:132
Approx 3:2?

Yes No

Base Peak at m/z 957 No

Yes No

POSITIVE ID:
Bis(chloromethyl) sulfide

NEGATIVE / Different Species

(Check for BCME or HD)
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Caption: Figure 2. Logic gate for the positive identification of BCMS using GC-MS data.

Part 4: Safety & Reactivity (Critical Context)
Toxicity Warning
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BCMS is an alkylating agent. Like its analog Bis(chloromethyl) ether (a known human
carcinogen), BCMS has the potential to alkylate DNA bases (guanine) due to the high
electrophilicity of the methylene carbons.

o Handling: All work must be performed in a certified chemical fume hood.
o PPE: Double nitrile gloves, chemical splash goggles, and lab coat.

o Decontamination: Adsorb spills with vermiculite; neutralize with 10% aqueous NaOH or
hypochlorite solution (bleach) to hydrolyze the C-Cl bonds, though this may release
formaldehyde and sulfide species.

Reactivity Profile

o Hydrolysis: Rapidly hydrolyzes in water to form formaldehyde (

), HCI, and hydrogen sulfide (

)-

e Nucleophilic Substitution: Reacts readily with amines and thiols. This property makes it a
useful, albeit hazardous, cross-linking agent in organic synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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